Meprylcaine hydrochloride

local anesthetic potency dermatologic surgery infiltration anesthesia

Meprylcaine hydrochloride (brand name Oracaine, also known as Epirocaine) is an ester-type local anesthetic of the benzoic acid ester subclass, distinguished from procaine by a 2-methyl-2-(propylamino)propyl substituent on the ester side chain. It shares the canonical mechanism of voltage-gated sodium (Nav) channel blockade to inhibit neuronal action potential propagation , yet it additionally possesses notable inhibitory activity at monoamine transporters (MATs) — including the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) — a property not shared by most clinically dominant amide-type anesthetics such as lidocaine.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 956-03-6
Cat. No. B129329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprylcaine hydrochloride
CAS956-03-6
Synonyms2-Methyl-2-(propylamino)-1-propanol Benzoate (Ester) Hydrochloride;  2-Methyl-2-(propylamino)-1-propanol Benzoate Hydrochloride;  2-Methyl-2-propylaminopropyl Benzoate Hydrochloride;  Meprylcaine Hydrochloride;  Oracaine Hydrochloride; 
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H
InChIKeyLKHWKAGQNOMUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meprylcaine Hydrochloride (CAS 956-03-6) Procurement Guide: Core Identity and Pharmacological Class


Meprylcaine hydrochloride (brand name Oracaine, also known as Epirocaine) is an ester-type local anesthetic of the benzoic acid ester subclass, distinguished from procaine by a 2-methyl-2-(propylamino)propyl substituent on the ester side chain [1]. It shares the canonical mechanism of voltage-gated sodium (Nav) channel blockade to inhibit neuronal action potential propagation , yet it additionally possesses notable inhibitory activity at monoamine transporters (MATs) — including the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) — a property not shared by most clinically dominant amide-type anesthetics such as lidocaine [2].

Why Generic Substitution of Meprylcaine Hydrochloride Is Not Supported by Available Evidence


Ester-type local anesthetics, despite a shared hydrolytic degradation pathway, exhibit clinically and experimentally significant divergences in potency, hydrolysis rate, systemic toxicity duration, and off-target monoamine transporter pharmacology. Meprylcaine hydrochloride demonstrates a 2.5-fold potency advantage over procaine [1], a 15- to 21-fold faster hydrolysis rate by human serum cholinesterases [2], and a toxicity recovery profile that is more rapid than that of essentially all non-hydrolyzable comparators [3]. Moreover, its concurrent inhibition of norepinephrine and serotonin transporters distinguishes it mechanistically from lidocaine, a commonly substituted amide anesthetic lacking MAT inhibition [4]. These quantitative differences collectively mean that substituting meprylcaine with another ester or amide anesthetic will alter experimental or clinical outcomes in assays dependent on local anesthetic concentration–response relationships, metabolic stability, systemic toxicity window, or monoamine transporter pharmacology.

Meprylcaine Hydrochloride Quantitative Differentiation Evidence Guide


2.5-Fold Anesthetic Potency Advantage Over Procaine in Dermatologic Surgery

In a clinical study of several hundred dermatologic surgery cases, meprylcaine hydrochloride (as Oracaine) demonstrated that a 2% solution produced anesthetic efficacy equivalent to a 5% solution of procaine hydrochloride [1]. This represents a 2.5-fold potency advantage, enabling the injection of a smaller volume to attain comparable anesthesia, thereby reducing tissue tension and distortion of biopsy material [1].

local anesthetic potency dermatologic surgery infiltration anesthesia

15- to 21-Fold Faster Hydrolysis by Human Serum Cholinesterases Relative to Procaine

Comparative hydrolysis experiments using human serum demonstrated that meprylcaine hydrochloride is hydrolyzed 15 to 21 times faster than procaine hydrochloride [1]. This places meprylcaine among the most rapidly hydrolyzed ester anesthetics, surpassed only by acetylcholine chloride (138–179 times faster than procaine) and metabutethamine HCl (30–35 times faster) [1]. The rapid inactivation predicts a shorter systemic half-life and lower cumulative toxicity upon inadvertent intravascular administration.

ester-type local anesthetic metabolism serum cholinesterase hydrolysis rate

Most Rapid Dissipation of Systemic Toxicity Signs Among Hydrolyzable and Non-Hydrolyzable Anesthetics

A controlled intravenous infusion study in human subjects compared the toxicity of hydrolyzable (meprylcaine, isobucaine, procaine, 2-chloroprocaine, tetracaine) and non-hydrolyzable (mepivacaine, lidocaine) local anesthetics. Meprylcaine and 2-chloroprocaine, as rapidly hydrolyzable agents, were less toxic than the non-hydrolyzable or slowly hydrolyzable anesthetics [1]. Crucially, after infusion cessation, signs and symptoms of systemic toxicity disappeared most rapidly with meprylcaine and 2-chloroprocaine [1].

intravenous toxicity systemic toxicity recovery hydrolyzable anesthetics

Monoamine Transporter (MAT) Inhibition: A Pharmacological Distinction from Lidocaine

Repeated administration of subconvulsive doses of meprylcaine, which inhibits monoamine transporters (MATs) including NET, produced seizure sensitization to other local anesthetics in mice, whereas lidocaine — which lacks MAT inhibitory activity — did not [1]. This differential was confirmed using selective NET inhibitors (desipramine, maprotiline) that reproduced the sensitization phenotype, demonstrating that meprylcaine's NET inhibition is mechanistically consequential [1].

monoamine transporter norepinephrine transporter seizure sensitization

Serotonin Transporter (SERT) Inhibition: Mechanistic Differentiation from Lidocaine in Convulsion Models

Meprylcaine and cocaine both directly inhibit central SERT, whereas lidocaine does not. In mice, SSRIs (zimelidine, citalopram, fluoxetine) did not affect meprylcaine- or cocaine-induced convulsion parameters, but a 5-HT2C antagonist (RS 102221) significantly reduced incidence and increased the threshold of meprylcaine-induced convulsions [1]. Lidocaine-induced convulsions were unaffected by the same 5-HT2C antagonist, confirming that meprylcaine engages this serotonergic pathway while lidocaine does not [1].

serotonin transporter 5-HT2C receptor local anesthetic-induced convulsions

Meprylcaine Hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


Dermatologic and Dental Surgery Research Requiring High-Potency, Low-Volume Infiltration Anesthesia

Based on the 2.5-fold potency advantage over procaine (2% meprylcaine ≈ 5% procaine) demonstrated in human dermatologic surgery cases [1], meprylcaine hydrochloride is indicated for experimental infiltration anesthesia protocols where minimizing injection volume, tissue distortion, and biopsy artifact is critical. Its rapid onset, described as 'almost instantaneous' [1], further supports its use in time-sensitive surgical research models.

Toxicology Studies Requiring Rapid Metabolic Clearance and Short-Duration Systemic Toxicity Exposure

Meprylcaine's hydrolysis at 15–21 times the rate of procaine by human serum [2] and its position as one of the most rapidly cleared ester anesthetics, alongside the finding that systemic toxicity signs disappear most rapidly upon infusion cessation among comparable agents [3], make it an optimal candidate for studies requiring a short systemic toxicity half-life and rapid in vivo inactivation.

Neuroscience Research on Monoamine Transporter-Mediated Seizure Sensitization and Psychostimulant Pharmacology

Because meprylcaine inhibits NET and SERT—unlike lidocaine, which lacks these activities [4][5]—it serves as a pharmacologically dual-action tool compound for investigating the intersection of local anesthetic Nav channel blockade and monoamine transporter pharmacology. In mouse seizure models, meprylcaine's SERT inhibition and 5-HT2C receptor-dependent convulsive modulation provide mechanistic signals absent with lidocaine [5].

Comparative Local Anesthetic Research and Teaching Laboratories Focusing on Ester- vs. Amide-Class Differentiation

Meprylcaine occupies a unique position within the ester class: it is both a potent Nav channel blocker and a MAT inhibitor. This dual pharmacology, combined with its rapid hydrolysis kinetics [2] and favorable systemic toxicity recovery profile [3], makes it an excellent reference compound for comparative pharmacology experiments and educational demonstrations contrasting ester and amide local anesthetics.

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